molecular formula C8H8O3 B017940 4-Methoxy-[7-13C]-benzoic Acid CAS No. 69838-89-7

4-Methoxy-[7-13C]-benzoic Acid

Cat. No.: B017940
CAS No.: 69838-89-7
M. Wt: 153.14 g/mol
InChI Key: ZEYHEAKUIGZSGI-VJJZLTLGSA-N
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Mechanism of Action

Target of Action

4-Methoxy-[7-13C]-benzoic Acid, also known as 4-Methoxyphenol, has been found to act as an inhibitor in radical polymerization monomers, such as acrylic monomers . It is also used as a stabilizer to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

Mode of Action

The mode of action of this compound involves a series of steps. Firstly, oxygen reacts with the primary (carbon) radicals produced by the initiator and forms peroxy radicals. Secondly, the monomer adds to the peroxy radicals at a much slower rate to form a random copolymer. Lastly, the peroxy radicals easily terminate each other, produce a dead copolymer, and release an oxygen molecule .

Biochemical Pathways

It is known that the compound interacts with oxygen and primary radicals to form peroxy radicals, which then interact with monomers to form a random copolymer .

Pharmacokinetics

It is known that the compound is used as an intermediate in the manufacture of other stabilizers, dyes, pharmaceuticals, and plasticizers .

Result of Action

The result of the action of this compound is the formation of a random copolymer and the release of an oxygen molecule. This process inhibits the polymerization of monomers, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen and primary radicals. These factors are necessary for the compound to form peroxy radicals and subsequently inhibit the polymerization of monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinostilbene can be synthesized through the O-methylation of resveratrol. This process involves the use of O-methyltransferases (OMTs) that catalyze the transfer of a methyl group to resveratrol. One of the most efficient OMTs for this purpose is derived from Vitis vinifera, which has been engineered to enhance its catalytic efficiency .

Industrial Production Methods: Industrial production of pinostilbene typically involves biotransformation processes using genetically modified microorganisms or plant cell cultures that express the necessary OMTs. These methods are preferred due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pinostilbene undergoes various chemical reactions, including:

    Oxidation: Pinostilbene can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert pinostilbene to its corresponding dihydro derivatives.

    Substitution: Pinostilbene can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced to the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of pinostilbene.

    Substitution: Various substituted pinostilbene derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Pinostilbene’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481014
Record name 4-Methoxy-[7-13C]-benzoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69838-89-7
Record name 4-Methoxy-[7-13C]-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69838-89-7
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Synthesis routes and methods I

Procedure details

To prepare 4-methoxybenzoic acid, 4-methoxybenzaldehyde (100 mg) was dissolved in DMF (10 mL), and OXONE (0.451 g) was added and stirred at room temperature for 3 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain 4-methoxybenzoic acid in 31% yield and 4-methoxyphenol formate in 58% yield after purification by silica gel column chromatography. 4-Methoxyphenyl Formate: 1H NMR (CDCl3, 300 MHz): δ8.26 (s, 1H), 7.03 (d, 2H, J=9.0), 6.89 (d, 2H,J=8.9), 3.78 (s, 3H); 13C NMR (CDCl3, 75 MHz): 8176.7, 170.5, 79.9, 74.3, 31.4, 30.4, 28.2, 24.8, 23.9, 22.4, 20.9, 13.9.
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Synthesis routes and methods II

Procedure details

4-methoxyacetophenone (11.5 g) was dissolved in 100 ml dioxane and freshly prepared NaOBr solution (as prepared below) was added dropwise, with constant stirring with a stir bar at room temperature. The NaOBr solution was prepared by dissolving 40 g of NaOH in 500 ml of water, cooling to 0° C. in an ice bath, and adding bromine (12.5 ml) dropwise while stirring with stir bar; bromine was added slowly so that the reaction mixture did not exceed 5° C. After overnight stirring of the 4-methoxyacetophenone, dioxane and NaOBr solution, the reaction mixture was diluted with water (200 ml). Since the reaction mixture was basic, the product, benzoic acid, was in water as its sodium salt. The resultant mixture was partitioned between ether and water. The ether layer was washed with dilute aqueous NaOH to extract any remaining product as Na salt. The aqueous layers were combined and acidified to pH 1 to precipitate the benzoic acid. The resulting acid was extracted with ether. The ether layer was washed with water a few times, dried with anhydrous MgSO4, and filtered. Rotary evaporation of the ether fraction afforded 4-methoxybenzoic acid (IV) in 85% yield.
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Synthesis routes and methods III

Procedure details

The product was prepared as a colorless, viscous oil (0.675 g, 71%) from 3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid (0.605 g, 1.5 mmol) and 4-methoxybenzoic acid, 6-aminohexyl ester (0.565 g, 2.25 mmol) using a procedure similar to step 3 of example 164; 1H NMR (400 MHz, DMSO-d6) 1.33-1.46 (m, 4H), 1.50-1.58 (m. 2H),1.65-1.73 (m, 2H), 3.10-3.15 (m, 2H), 3.22-3.30 (m, 4H), 3.80 (s, 3H), 4.21 (t, J=6.6,Hz, 2H), 4.44 (t, J=6.6 Hz, 1H), 6.99-7.03 (m, 2H), 7.45-7.52 (m, 4H), 7.57-7.61 (m, 2H), 7.69 (s, 2H), 7.85-7.91 (m, 4H), 8.56 (t, J=5.5 Hz, 1H); IR (film) 3350, 2940, 1710, 1640, 1605, 1540, 1510, 1275 cm−1; mass spectrum[(+)ESI], m/z 636 (M+H)+.
[Compound]
Name
oil
Quantity
0.675 g
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reactant
Reaction Step One
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3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
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0.605 g
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reactant
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4-methoxybenzoic acid, 6-aminohexyl ester
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0.565 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-[7-13C]-benzoic Acid
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4-Methoxy-[7-13C]-benzoic Acid
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4-Methoxy-[7-13C]-benzoic Acid
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Reactant of Route 6
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4-Methoxy-[7-13C]-benzoic Acid

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